![molecular formula C24H26N2O2 B14993819 2-(furan-2-yl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B14993819.png)
2-(furan-2-yl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a furan ring and a phenoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid chloride.
Attachment of the Phenoxypropyl Group: This step involves the nucleophilic substitution of a halogenated propyl derivative with 5-methyl-2-(propan-2-yl)phenol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzodiazole core and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazole and furan derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The furan and phenoxypropyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(FURAN-2-YL)-1H-BENZODIAZOLE: Lacks the phenoxypropyl group, resulting in different chemical and biological properties.
1-(3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL)-1H-BENZODIAZOLE: Lacks the furan ring, affecting its reactivity and applications.
Uniqueness
2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is unique due to the combination of the benzodiazole core, furan ring, and phenoxypropyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H26N2O2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-(furan-2-yl)-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C24H26N2O2/c1-17(2)19-12-11-18(3)16-23(19)28-15-7-13-26-21-9-5-4-8-20(21)25-24(26)22-10-6-14-27-22/h4-6,8-12,14,16-17H,7,13,15H2,1-3H3 |
Clé InChI |
OTZNMBAZKCFDQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


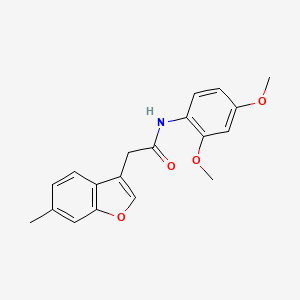
![6-ethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B14993749.png)
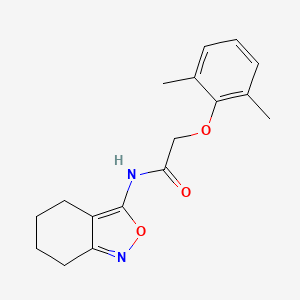
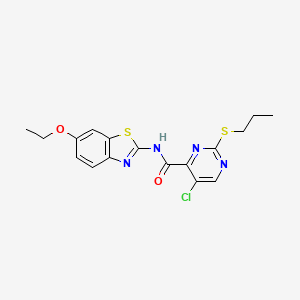
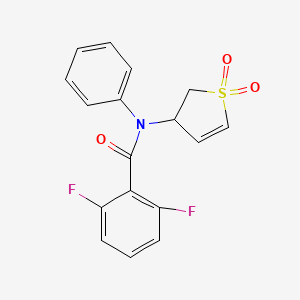
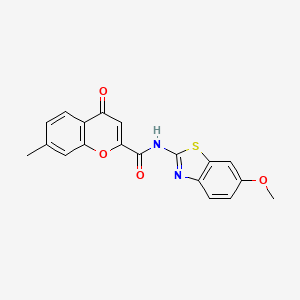
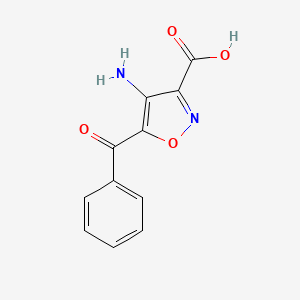
![2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993785.png)
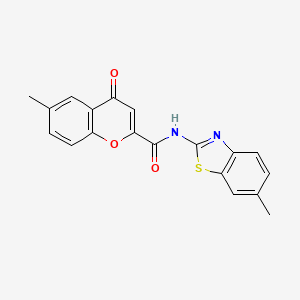
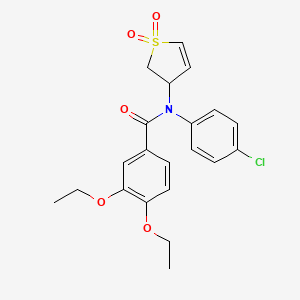
![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14993815.png)
![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14993822.png)
![Methyl {2-[(2-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B14993825.png)
![5-chloro-2-(ethylsulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B14993828.png)
